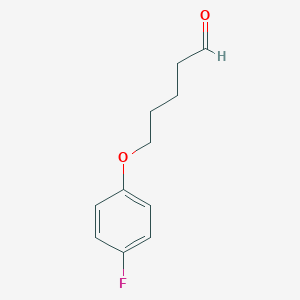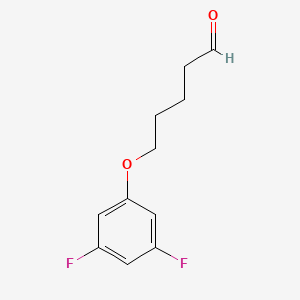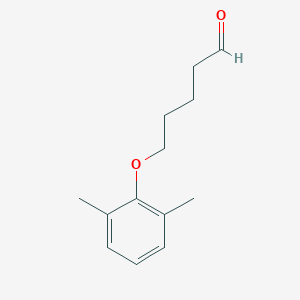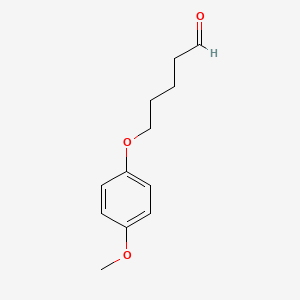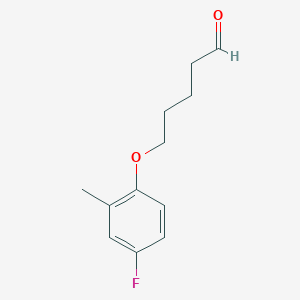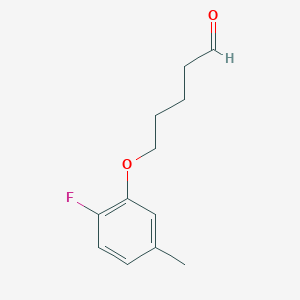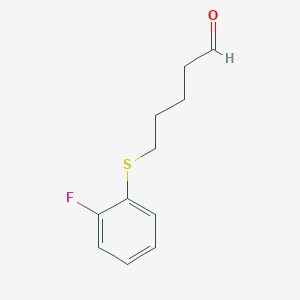![molecular formula C12H13F3O3 B8077255 5-[2-(Trifluoromethoxy)phenoxy]pentanal](/img/structure/B8077255.png)
5-[2-(Trifluoromethoxy)phenoxy]pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “5-[2-(Trifluoromethoxy)phenoxy]pentanal” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 5-[2-(Trifluoromethoxy)phenoxy]pentanal would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Trifluoromethoxy)phenoxy]pentanal can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
5-[2-(Trifluoromethoxy)phenoxy]pentanal has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Medicine: The compound could be investigated for its therapeutic potential or as a lead compound in drug discovery.
Industry: this compound may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 5-[2-(Trifluoromethoxy)phenoxy]pentanal involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[2-(Trifluoromethoxy)phenoxy]pentanal include other chemical entities with comparable structures and properties. Examples of similar compounds are those with similar functional groups or molecular frameworks.
Uniqueness
This compound is unique due to its specific chemical structure, which may confer distinct properties and reactivity compared to other similar compounds. This uniqueness can make it valuable for specific applications where other compounds may not be as effective.
Conclusion
This compound is a compound with significant potential in various fields of scientific research and industry. Its unique chemical properties and reactivity make it a valuable subject of study for chemists, biologists, and industrial researchers. Further investigation into its preparation methods, chemical reactions, and applications will continue to uncover its full potential.
Properties
IUPAC Name |
5-[2-(trifluoromethoxy)phenoxy]pentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c13-12(14,15)18-11-7-3-2-6-10(11)17-9-5-1-4-8-16/h2-3,6-8H,1,4-5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQLCILFJDJLSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCC=O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCCCCC=O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8077173.png)
![3-Bromo-2-(fluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8077180.png)
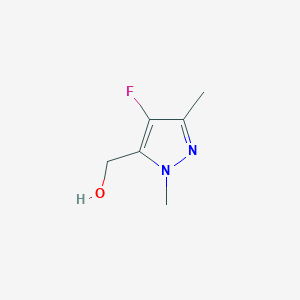
![2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B8077189.png)
![Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate](/img/structure/B8077193.png)
![2,4,6-trichloro-N-[1-(furan-2-yl)ethylideneamino]aniline](/img/structure/B8077200.png)
![2,4,6-trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline](/img/structure/B8077203.png)
